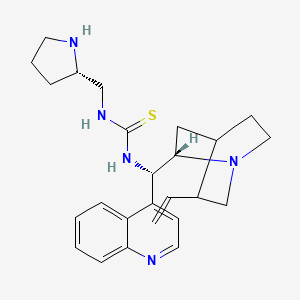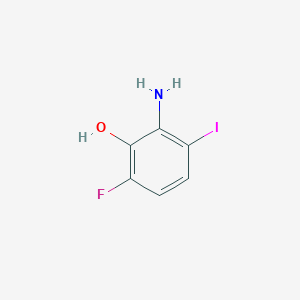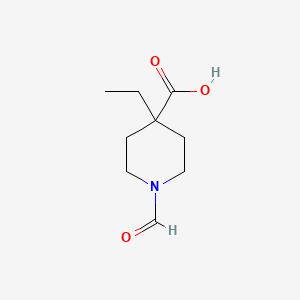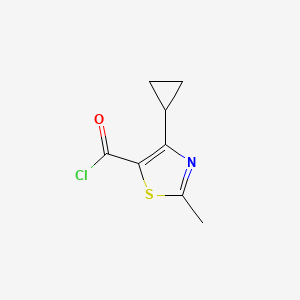
4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride is a heterocyclic compound that contains a thiazole ring, which is a five-membered ring with both sulfur and nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopropylamine with carbon disulfide and methyl iodide to form the thiazole ring, followed by chlorination to introduce the carbonyl chloride group .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The carbonyl chloride group can be substituted with nucleophiles such as amines, alcohols, and thiols to form corresponding amides, esters, and thioesters.
Oxidation and Reduction: The thiazole ring can participate in oxidation and reduction reactions, leading to the formation of different oxidation states and derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, alcohols, and thiols, typically under basic conditions or with the use of catalysts.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products
Amides: Formed by the reaction with amines.
Esters: Formed by the reaction with alcohols.
Thioesters: Formed by the reaction with thiols.
Applications De Recherche Scientifique
4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the development of pharmaceutical agents.
Industry: Utilized in the production of agrochemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride involves its interaction with biological targets, such as enzymes and receptors. The thiazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for its binding affinity and specificity . The carbonyl chloride group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds and modulation of biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Methyl-1,2,3-thiadiazole-5-carboxylic acid: Another thiazole derivative with antimicrobial activity.
2-Methyl-4-(trifluoromethyl)-1,3-thiazole-5-carbonyl chloride: Similar structure but with a trifluoromethyl group, used in organic synthesis and medicinal chemistry.
Uniqueness
4-Cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride is unique due to the presence of the cyclopropyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Propriétés
Numéro CAS |
136204-60-9 |
|---|---|
Formule moléculaire |
C8H8ClNOS |
Poids moléculaire |
201.67 g/mol |
Nom IUPAC |
4-cyclopropyl-2-methyl-1,3-thiazole-5-carbonyl chloride |
InChI |
InChI=1S/C8H8ClNOS/c1-4-10-6(5-2-3-5)7(12-4)8(9)11/h5H,2-3H2,1H3 |
Clé InChI |
MQUYUQXGPTVJOW-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=C(S1)C(=O)Cl)C2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



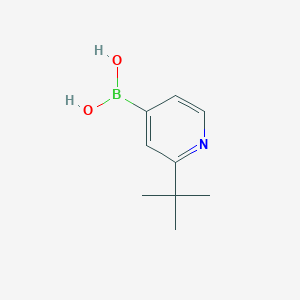
![(2-([(Tert-butoxycarbonyl)amino]methyl)pyridin-4-YL)boronic acid](/img/structure/B12962667.png)

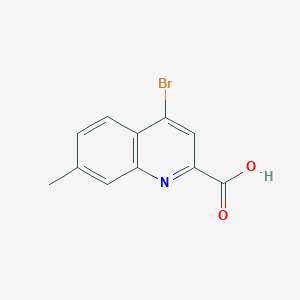

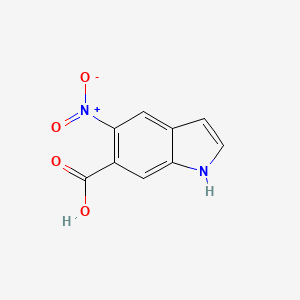
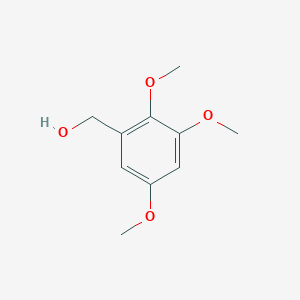
![7-Methoxy-2,3-dihydro-1H-pyrrolo[3,2-b]pyridine](/img/structure/B12962702.png)
